[((R)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid
Description
[((R)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid is a chiral piperidine-derived compound featuring a methyl-amino-acetic acid moiety attached to the 3-position of an acetylated piperidine ring.
Properties
IUPAC Name |
2-[[(3R)-1-acetylpiperidin-3-yl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)12-5-3-4-9(6-12)11(2)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTHBRGYYCQLNF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Transamination Route
The enzymatic method leverages ω-transaminases to achieve high enantiomeric excess (ee). As described in CN103865964A , nitrogen-protected 3-piperidone undergoes transamination with ω-transaminase (amino acid sequence SEQ ID NO:1) in the presence of an amino donor such as isopropylamine. Key conditions include:
-
Solvent system : Tetrahydrofuran (THF) and water (1:1 v/v)
-
Temperature : 50°C
-
Reaction time : 18 hours
-
Catalyst : ω-transaminase lyophilized powder (1 g per 50 g substrate) and PLP (0.8 g)
This method yields (R)-N-benzyl-3-aminopiperidine with 90.9% yield and 99.0% ee . Deprotection via hydrogenolysis or acid hydrolysis then affords (R)-3-aminopiperidine. The enzymatic route is advantageous for its low environmental impact (water-based solvent) and industrial scalability .
Chemical Synthesis Route
US20100029941A1 outlines a multi-step chemical synthesis starting from (R)-2,5-diaminopentanoic acid hydrochloride:
-
Esterification : Reaction with acetyl chloride in methanol yields (R)-methyl 2,5-diaminopentanoate dihydrochloride.
-
Cyclization : Treatment with sodium methoxide forms (R)-3-aminopiperidin-2-one hydrochloride.
-
Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces the lactam to (R)-3-aminopiperidine.
Key parameters include:
-
Temperature control : Cyclization at -10°C to 0°C to minimize side reactions.
-
Scalability : Demonstrated with batch sizes exceeding 4 kg of starting material.
This route achieves comparable yields (85–90%) but requires stringent handling of pyrophoric reagents like LiAlH₄.
Acetylation of the Piperidine Nitrogen
The (R)-3-aminopiperidine intermediate undergoes acetylation to introduce the 1-acetyl group. Standard protocols involve:
-
Reagent : Acetic anhydride or acetyl chloride
-
Base : Triethylamine or pyridine (to scavenge HCl)
-
Solvent : Dichloromethane or THF
-
Conditions : 0°C to room temperature, 2–4 hours
The reaction proceeds quantitatively, yielding (R)-1-acetylpiperidin-3-amine without racemization.
Introduction of the Methyl Amino Group
The methyl amino group is introduced via reductive alkylation or nucleophilic substitution:
Reductive Amination
Alkylation with Methyl Iodide
-
Base : Potassium carbonate (K₂CO₃)
-
Solvent : Acetonitrile
-
Conditions : Reflux for 12 hours
Reductive amination is preferred for milder conditions and higher stereochemical fidelity.
Coupling with the Acetic Acid Moiety
The final step involves conjugating the methyl amino intermediate with a glycine derivative. PMC3310199 details a peptide coupling strategy:
-
Activation : Boc-protected glycine is activated with HOBt/DCC.
-
Coupling : Reaction with (R)-1-acetyl-3-(methylamino)piperidine in DMF.
-
Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the target compound.
Key metrics :
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can modify the functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, metal hydrides.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Reaction Types
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Can be oxidized to form carboxylic acids or ketones | Potassium permanganate |
| Reduction | Reduces to secondary amines or alcohols | Lithium aluminum hydride |
| Substitution | Forms N-substituted derivatives | Alkyl halides or acyl chlorides |
Pharmaceutical Development
[((R)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid has shown potential in drug development due to its ability to interact with various biological targets. Its applications include:
- Neurology : Investigated for its potential effects on neurotransmitter systems, possibly aiding in treatments for anxiety and depression.
- Analgesic Properties : Studies indicate it may inhibit enzymes involved in inflammatory pathways, offering pain relief.
Case Study: Anti-inflammatory Activity
In vivo studies demonstrated significant reductions in paw edema in rat models treated with this compound compared to controls, suggesting its efficacy as an anti-inflammatory agent.
Antimicrobial Activity
Research indicates that structurally similar compounds exhibit significant antimicrobial properties against various pathogens:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 75 |
| Compound B | Pseudomonas aeruginosa | 150 |
| Compound C | Bacillus subtilis | 125 |
These findings suggest that this compound could be effective against infections caused by these bacteria.
Agricultural Chemistry
The compound is explored for its potential as a bioactive agent in pest control, similar to other piperidine derivatives known for their efficacy in agricultural applications.
Research Tool
It serves as a biochemical probe for studying receptor interactions and metabolic pathways, facilitating the understanding of complex biological processes.
Mechanism of Action
The mechanism of action of [(®-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Stereoisomeric Variants
- [((S)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic Acid CAS: 1354007-53-6 . Structure: Differs only in the stereochemistry (S-configuration at the piperidine ring). Properties: Enantiomeric differences can significantly impact receptor binding and metabolic stability. For example, the S-enantiomer may exhibit altered pharmacokinetics or reduced affinity for chiral targets compared to the R-form. Molecular Weight: 214.26 g/mol .
Substituent Modifications
- [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid CAS: 926659-01-0 . Structure: Cyclopropyl group replaces the methyl group on the amino moiety. Molecular Formula: C₁₂H₂₀N₂O₃ .
- (R)-2-(3-(Benzyl(ethyl)amino)piperidin-1-yl)acetic Acid CAS: 1353996-33-4 . Structure: Benzyl-ethyl substitution on the piperidine nitrogen. Impact: The bulky benzyl group may reduce solubility but improve binding to hydrophobic enzyme pockets. Molecular Weight: 276.37 g/mol .
Protecting Group Variations
- ((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic Acid CAS: 30692-37-6 . Structure: Incorporates a tert-butoxycarbonyl (Boc) protecting group instead of acetyl. Impact: The Boc group enhances stability during synthetic processes but requires acidic conditions for removal. This contrasts with the acetyl group, which is more labile under basic conditions. Molecular Formula: C₁₂H₂₂N₂O₄ .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Stereochemistry: The R-configuration in this compound may confer superior binding to chiral targets (e.g., enzymes or receptors) compared to its S-enantiomer, as seen in other piperidine derivatives .
- Substituent Effects : Cyclopropyl and benzyl groups enhance lipophilicity and target engagement but may reduce aqueous solubility, necessitating formulation adjustments for drug development .
- Protecting Groups : The acetyl group offers synthetic versatility, whereas Boc protection is preferable for intermediates requiring stability during multi-step synthesis .
Biological Activity
[(R)-1-Acetyl-piperidin-3-yl]-methyl-amino-acetic acid is a synthetic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring, an acetyl group, and an amino-acetic acid moiety, allows it to interact with various biological targets, leading to diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Its structural features include:
- Piperidine Ring : Provides a basic nitrogen atom that can participate in hydrogen bonding.
- Acetyl Group : Enhances lipophilicity, facilitating cell membrane penetration.
- Methyl-Amino Group : Increases solubility and potential interactions with biological macromolecules.
The biological activity of [(R)-1-Acetyl-piperidin-3-yl]-methyl-amino-acetic acid is primarily attributed to its ability to modulate the activity of specific receptors and enzymes. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
- Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects .
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties against bacterial and fungal pathogens. Preliminary studies suggest that [(R)-1-Acetyl-piperidin-3-yl]-methyl-amino-acetic acid may show efficacy against various microorganisms.
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have indicated its ability to enhance synaptic plasticity and protect neuronal cells from apoptosis .
Anti-inflammatory Properties
Due to its mechanism of inhibiting pro-inflammatory enzymes, [(R)-1-Acetyl-piperidin-3-yl]-methyl-amino-acetic acid is being investigated for its analgesic and anti-inflammatory effects. This could have implications for developing treatments for chronic pain conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of [(R)-1-Acetyl-piperidin-3-yl]-methyl-amino-acetic acid:
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against various bacterial strains, revealing a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics.
- Neuroprotective Studies :
-
Anti-inflammatory Research :
- In vivo studies indicated that treatment with [(R)-1-Acetyl-piperidin-3-yl]-methyl-amino-acetic acid significantly reduced markers of inflammation in animal models of arthritis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of [(R)-1-Acetyl-piperidin-3-yl]-methyl-amino-acetic acid, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine | Basic nitrogen | Moderate antimicrobial activity |
| N-Acetyl-piperidine | Lacks amino-acetic moiety | Limited neuroprotective effects |
| N-Methyl-piperidine | Contains methyl group | Reduced anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the key considerations in designing a stereoselective synthesis route for [((R)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid to ensure enantiomeric purity?
- Methodological Answer : Utilize chiral starting materials (e.g., (R)-α-phenylglycine derivatives) and employ asymmetric catalysis or chiral auxiliaries during piperidine ring formation. For acetylation and coupling steps, monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can confirm enantiomeric excess (>98%) . Post-synthesis purification via recrystallization in chiral solvents (e.g., ethyl acetate/(R)-limonene mixtures) enhances stereochemical fidelity.
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound in research settings?
- Methodological Answer : Combine orthogonal methods:
- NMR : ¹H/¹³C NMR to verify piperidine ring conformation and acetyl/methyl-amino group positions (e.g., δ 2.1 ppm for acetyl protons, δ 3.4 ppm for methyl-amino protons) .
- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₁H₂₁N₂O₃: 229.1552) to confirm molecular weight, with tandem MS/MS for fragmentation pattern validation .
- HPLC : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection at 210 nm; compare retention times against synthetic standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between different batches of this compound?
- Methodological Answer : Conduct batch-to-batch consistency checks:
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., deacetylated derivatives or diastereomers) that may interfere with assays .
- Bioassay Normalization : Quantify active compound concentration via peptide content analysis (UV-Vis at 280 nm) and adjust dosing accordingly .
- Receptor Binding Studies : Perform competitive radioligand assays (e.g., using ³H-labeled analogs) to compare binding affinities (IC₅₀ values) across batches .
Q. What computational approaches are suitable for predicting the physicochemical properties and receptor interactions of this compound?
- Methodological Answer :
- QSAR Modeling : Use factor analysis scales (e.g., FASGAI descriptors) to correlate structural features (e.g., logP, hydrogen-bond donors) with solubility or permeability .
- Molecular Docking : Simulate interactions with target receptors (e.g., neurotensin receptor 1) using AutoDock Vina; validate poses with MD simulations (NAMD/GROMACS) .
- ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and toxicity risks .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the compound’s solubility profiles reported across studies?
- Methodological Answer : Standardize solubility testing protocols:
- Solvent Systems : Use USP buffers (pH 1.2–7.4) with controlled ionic strength; report equilibrium solubility via shake-flask method .
- Temperature Control : Maintain 25°C ± 0.5°C using thermostated water baths.
- Data Validation : Cross-check with computational predictions (e.g., Hansen solubility parameters) to identify outliers .
Experimental Design
Q. What strategies optimize the synthesis yield of this compound while minimizing side reactions?
- Methodological Answer :
- Stepwise Protection : Protect the piperidine nitrogen with Boc groups before acetylating the methyl-amino moiety to prevent unwanted acylation .
- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps; monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1680 cm⁻¹) .
- Workup Efficiency : Extract impurities using dichloromethane/water partitioning; lyophilize the aqueous phase for >90% recovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
